molecular formula C6H5N2P B14336641 [1,4,2]Diazaphospholo[4,5-a]pyridine CAS No. 107700-34-5

[1,4,2]Diazaphospholo[4,5-a]pyridine

Cat. No.: B14336641
CAS No.: 107700-34-5
M. Wt: 136.09 g/mol
InChI Key: LZCMWPFVHHZRMK-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Phosphorus Compounds in Academic Research

Fused heterocyclic phosphorus compounds, where a phosphorus-containing ring is fused to another carbocyclic or heterocyclic ring, represent a diverse and important class of molecules. These systems, particularly those containing nitrogen and phosphorus (azaphospholes), are thermodynamically stabilized and exhibit aromatic character. researchgate.net Their applications are wide-ranging, finding use in the synthesis of π-conjugated materials for optoelectronics, such as organic light-emitting diodes (OLEDs), and as versatile ligands in coordination chemistry and homogeneous catalysis. rsc.orgresearchgate.net

The synthesis of these fused systems can be achieved through several key strategies, including [4+1] and [3+2] cycloaddition reactions, as well as 1,5-electrocyclization. researchgate.net The structural and electronic properties of these compounds are often investigated using a combination of NMR spectroscopy (¹H, ¹³C, and ³¹P) and computational methods like Density Functional Theory (DFT) to elucidate their aromaticity and reactivity. researchgate.net The reactivity of the core structure, especially the >C=P- moiety, has been explored through various reactions, including electrophilic substitutions and Diels-Alder additions. researchgate.net

Historical Context of Diazaphosphole Chemistry

Diazaphospholes are five-membered aromatic heterocycles containing one phosphorus and two nitrogen atoms. As a well-established category of heterophospholes, they have been the subject of considerable research interest. researchgate.netumsl.edu The arrangement of the three heteroatoms can vary, leading to different isomers, each accessible through distinct synthetic pathways. researchgate.net These compounds are recognized for their unique electronic structure, where the phosphorus atom possesses a lone pair of electrons and contributes to the π-system, influencing the molecule's donor-acceptor properties. rsc.org

Annulated azaphospholes, where an azaphosphole ring is fused to another ring system, have been a significant area of development. researchgate.net The fusion of a benzene (B151609) or pyridine (B92270) ring to a 1,3-azaphosphole core, for example, creates benzo- and pyrido-annulated systems. researchgate.net These annulated structures are typically synthesized via organometallic routes or through cyclocondensation reactions. researchgate.net

The annulation has a profound impact on the electronic structure and aromaticity of the azaphosphole ring. Spectroscopic and computational studies have shown that the position of the phosphorus atom relative to the fused ring and the presence of other heteroatoms influence the electron density distribution within the molecule. researchgate.net This, in turn, dictates their reactivity and potential applications. For instance, pyrido-fused 1,3-azaphospholes have been synthesized and studied, providing insight into the chemistry of these specific P,N-containing fused heterocycles. researchgate.net

While the specific compound rsc.orgresearchgate.netresearchgate.netDiazaphospholo[4,5-a]pyridine is not extensively documented in dedicated studies, its synthesis can be logically inferred from established methods for creating related diazaphospholes and pyridine-fused heterocycles. A prominent and modern approach for synthesizing diazaphosphole rings involves a sequence of cycloaddition and cycloreversion reactions. rsc.orgrsc.org

A plausible synthetic route could start from a substituted 1,2,3,4-triazaphosphole. This precursor can undergo a [4+2] cycloaddition reaction with a suitable dienophile, such as an alkyne. This is followed by a cycloreversion step, which typically involves the elimination of a small, stable molecule like a nitrile, to yield the final diazaphosphole ring. rsc.orgrsc.org To achieve the desired rsc.orgresearchgate.netresearchgate.netDiazaphospholo[4,5-a]pyridine structure, a pyridine-derived phosphine (B1218219) or a related precursor would be required to construct the initial fused ring system upon which the diazaphosphole ring is formed.

Table 1: Key Synthetic Strategies for Diazaphosphole Formation

Reaction TypeDescriptionPrecursorsKey Feature
[4+2] Cycloaddition-Cycloreversion A Diels-Alder type reaction followed by the elimination of a small molecule.3H-1,2,3,4-Triazaphosphole, AlkyneHigh yield and selectivity for substituted diazaphospholes. rsc.orgrsc.org
[3+2] Cycloaddition A reaction between a 1,3-dipole and a dipolarophile.Azides, PhosphaalkynesModular approach allowing for varied substitutions. rsc.org
Cyclocondensation Formation of the ring through condensation of a precursor molecule containing the necessary atoms.e.g., 2-aminopyridine (B139424) derivatives, Phosphorus halidesDirect formation of the fused heterocyclic system.

Significance of thersc.orgresearchgate.netresearchgate.netDiazaphospholo[4,5-a]pyridine Framework in Contemporary Chemical Research

The rsc.orgresearchgate.netresearchgate.netDiazaphospholo[4,5-a]pyridine framework, which combines the features of a diazaphosphole and a pyridine ring, holds considerable potential in several areas of modern chemistry. Although this specific heterocycle is underexplored, its significance can be projected from the known properties of its constituent parts.

Coordination Chemistry: Diazaphospholes act as ligands for transition metals, coordinating through the phosphorus atom. rsc.org They exhibit interesting electronic properties, acting as π-acceptors, a characteristic that is valuable in the design of catalysts. rsc.org The fusion of a pyridine ring could modulate these electronic properties and introduce an additional coordination site (the pyridine nitrogen), potentially leading to novel bidentate ligands for catalysis or the formation of advanced coordination polymers.

Materials Science: Phosphorus heterocycles are increasingly used as building blocks for π-conjugated organic materials. researchgate.net The rigid, planar structure and the presence of both electron-donating and electron-accepting moieties within the rsc.orgresearchgate.netresearchgate.netDiazaphospholo[4,5-a]pyridine framework could lead to materials with interesting photophysical properties, suitable for applications in OLEDs or as electronic sensors. researchgate.net

Medicinal Chemistry: Fused pyridine scaffolds are ubiquitous in pharmaceuticals. The introduction of a diazaphosphole unit offers a novel isosteric replacement for other aromatic rings, potentially leading to new pharmacophores with unique biological activities. The exploration of such frameworks could open new avenues in drug discovery.

Table 2: Potential Applications of the rsc.orgresearchgate.netresearchgate.netDiazaphospholo[4,5-a]pyridine Framework

Field of ResearchPotential Role of the FrameworkRationale
Homogeneous Catalysis Novel π-accepting ligandThe diazaphosphole moiety can coordinate to metal centers, influencing catalytic activity. rsc.org
Materials Science Building block for optoelectronic materialsThe fused aromatic system offers potential for π-conjugation and desirable photophysical properties. researchgate.net
Drug Discovery Bioisostere for medicinal chemistryFused pyridine systems are common in pharmaceuticals; the diazaphosphole offers a novel structural motif.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107700-34-5

Molecular Formula

C6H5N2P

Molecular Weight

136.09 g/mol

IUPAC Name

[1,4,2]diazaphospholo[4,5-a]pyridine

InChI

InChI=1S/C6H5N2P/c1-2-4-8-5-9-7-6(8)3-1/h1-5H

InChI Key

LZCMWPFVHHZRMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NP=CN2C=C1

Origin of Product

United States

Synthetic Methodologies For 1 2 3 Diazaphospholo 4,5 a Pyridine and Derivatives

Direct Synthesis Approaches to theresearchgate.netresearchgate.netacgpubs.orgDiazaphospholo[4,5-a]pyridine Core

The construction of the fundamental researchgate.netresearchgate.netacgpubs.orgdiazaphospholo[4,5-a]pyridine skeleton can be achieved through direct synthetic methods that establish the fused heterocyclic system in a controlled manner. These strategies typically involve the reaction of a pre-formed pyridinium (B92312) entity with a suitable phosphorus source.

Condensation Reactions from Pyridinium Precursors

One direct approach to the researchgate.netresearchgate.netacgpubs.orgdiazaphospholo[4,5-a]pyridine core involves the condensation of 1-alkyl-2-aminopyridinium halides with phosphorus trichloride (B1173362) (PCl₃) researchgate.net. This method leverages the reactivity of the aminopyridinium salt, where the amino group and the endocyclic nitrogen are positioned for the formation of the five-membered diazaphosphole ring. The reaction proceeds by nucleophilic attack of the amino group on the phosphorus reagent, followed by an intramolecular cyclization. The specific conditions and yields of this reaction are influenced by the nature of the alkyl substituent on the pyridinium nitrogen and the reaction parameters.

Cyclization Reactions Involving Phosphorus Reagents

A key strategy for the synthesis of annulated 4H-1,4,2-diazaphospholes, including the researchgate.netresearchgate.netacgpubs.orgdiazaphospholo[4,5-a]pyridine system, is the 4+1 cyclocondensation of cycloimmonium salts derived from 2-aminopyridine (B139424) with phosphorus trichloride (PCl₃) in the presence of a base such as triethylamine (NEt₃) rsc.org. In this reaction, the 2-aminopyridine derivative provides the four-atom N-C-N fragment, and the phosphorus trichloride acts as the one-atom phosphorus source. The base is crucial for scavenging the hydrogen chloride generated during the reaction and promoting the cyclization process. The resulting products are characterized by their fused aromatic structure.

Synthesis of Annulated and Perhydrodiazaphosphole Analogues

The versatility of synthetic methodologies allows for the creation of more complex structures, including diannulated salts and saturated (perhydro) derivatives of the diazaphospholo[4,5-a]pyridine system. These analogs exhibit distinct chemical properties and three-dimensional structures compared to the parent aromatic core.

Formation of Diannulated 1,4,2-Diazaphospholium Salts

A notable one-pot synthesis allows for the formation of diannulated 1,4,2-diazaphospholium triflate salts. This is achieved through a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf)-mediated self-condensation of dichlorophosphaneyl aza-aromatic hydrocarbons, including pyridine (B92270) derivatives researchgate.net. This reaction leads to the formation of a cationic diazaphospholium ring system fused with two pyridine rings. The resulting diannulated salts are characterized by their aromatic nature, which has been investigated using multinuclear NMR spectroscopy and X-ray analysis researchgate.net.

Starting MaterialProductYield (%)
Dichlorophosphaneyl pyridineDiannulated 1,4,2-diazaphospholium triflateNot specified
Dichlorophosphaneyl quinolineDiannulated 1,4,2-diazaphospholium triflateNot specified
Dichlorophosphaneyl phenanthridineDiannulated 1,4,2-diazaphospholium triflateNot specified
Dichlorophosphaneyl benzo[d]thiazoleDiannulated 1,4,2-diazaphospholium triflateNot specified

Preparation of Perhydro-1λ⁵-researchgate.netresearchgate.netacgpubs.orgdiazaphospholo[1,5-a]pyridine-1-thione Derivatives

Currently, there is a lack of specific synthetic methods reported in the scientific literature for the preparation of perhydro-1λ⁵- researchgate.netresearchgate.netacgpubs.orgdiazaphospholo[1,5-a]pyridine-1-thione derivatives. While synthetic routes for the isomeric perhydro-1λ⁵- researchgate.netacgpubs.orgrsc.orgdiazaphospholo[1,5-a]pyridine-1-thione system have been developed, these methods are not directly applicable to the researchgate.netresearchgate.netacgpubs.org isomer due to the different arrangement of heteroatoms in the diazaphosphole ring. Further research is required to establish synthetic pathways to this specific class of compounds.

Synthesis of 2-Amino-2,3-dihydro-1H-2λ⁵-researchgate.netresearchgate.netacgpubs.orgdiazaphospholo[4,5-b]pyridin-2-one Derivatives

Strategic Chemical Transformations for Diversified Derivative Synthesis

The primary and foundational method reported for the synthesis of theDiazaphospholo[4,5-a]pyridine core involves the condensation reaction of 1-alkyl-2-aminopyridinium halides with phosphorus trichloride. This reaction establishes the fundamental bicyclic structure of the compound.

Following the formation of the core structure, the potential for diversification would lie in the strategic application of various chemical transformations. However, based on available literature, specific examples and detailed studies on the derivatization ofDiazaphospholo[4,5-a]pyridine are scarce. General principles of heterocyclic chemistry would suggest several potential avenues for derivatization, although these have not been specifically documented for this compound. These could theoretically include:

Substitution Reactions: Electrophilic or nucleophilic substitution reactions on the pyridine or the diazaphospholo ring, if the intrinsic reactivity of the system allows. The positions amenable to substitution would be dictated by the electronic distribution within the heterocyclic system.

Modifications of Substituents: If the initial synthesis allows for the incorporation of functionalized alkyl or aryl groups on the nitrogen or other positions, these functional groups could serve as handles for further chemical modifications.

Due to the limited specific information on the reactivity and transformations of theDiazaphospholo[4,5-a]pyridine ring, a detailed account of established and validated strategic chemical transformations for the synthesis of a diverse range of its derivatives cannot be provided at this time. The field appears ripe for further investigation to unlock the full synthetic potential of this heterocyclic system.

Reactivity and Reaction Mechanisms Of 1 2 3 Diazaphospholo 4,5 a Pyridine

Diels-Alder Cycloaddition Reactions ofmdpi.comresearchgate.netsemanticscholar.orgDiazaphospholo[4,5-a]pyridines

The heterocyclic system of mdpi.comresearchgate.netsemanticscholar.orgdiazaphospholo[4,5-a]pyridines is an active participant in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. These reactions are a cornerstone of its chemical reactivity, providing a pathway to complex polycyclic structures.

The Diels-Alder reactions involving mdpi.comresearchgate.netsemanticscholar.orgdiazaphospholo[4,5-a]pyridines exhibit notable selectivity. When reacted with dienes such as 2,3-dimethylbutadiene and isoprene (B109036), these compounds undergo a diastereoselective Diels-Alder reaction. researchgate.net This selectivity leads to the preferential formation of one diastereomer over others.

Furthermore, the reaction with unsymmetrical dienes like isoprene proceeds with high regioselectivity. researchgate.net This means that the addition of the diene occurs in a specific orientation relative to the diazaphospholo[4,5-a]pyridine core. The observed regioselectivity has been corroborated by Density Functional Theory (DFT) calculations, which help in understanding the relative stabilities of the possible transition states. researchgate.net The analysis of Natural Bond Orbitals (NBO) has also been employed to explain the stability differences between these transition structures, providing a deeper insight into the factors controlling the reaction's outcome. researchgate.net

ReactantsConditionsSelectivity ObservedTheoretical Support
mdpi.comresearchgate.netsemanticscholar.orgDiazaphospholo[4,5-a]pyridine + 2,3-DimethylbutadienePresence of Sulfur or SeleniumDiastereoselective-
mdpi.comresearchgate.netsemanticscholar.orgDiazaphospholo[4,5-a]pyridine + IsoprenePresence of Sulfur or SeleniumDiastereoselective and RegioselectiveDFT and NBO Analysis researchgate.net

In the context of the Diels-Alder reaction, the >C=P– (phosphaalkene) moiety within the mdpi.comresearchgate.netsemanticscholar.orgdiazaphospholo[4,5-a]pyridine ring system acts as the dienophile. researchgate.net This 2π-electron component reacts with a conjugated 4π-electron diene to form a six-membered ring. The reactivity of this functionality is influenced by the electronic environment of the heterocyclic system.

Theoretical studies on related annelated 1,3-azaphospholes have shown that the lone pair of electrons on the bridgehead nitrogen atom participates in extended conjugation. mdpi.com This conjugation increases the electron density within the five-membered azaphosphole ring, making the >C=P– functionality electron-rich. mdpi.comsemanticscholar.org Consequently, its reactivity as a dienophile, especially with electron-rich dienes, can be modulated by substituents on the ring that can act as electron sinks, thereby reducing the electron density at the >C=P– moiety and enhancing its dienophilic character. mdpi.com

The Diels-Alder reaction of mdpi.comresearchgate.netsemanticscholar.orgdiazaphospholo[4,5-a]pyridines is significantly promoted by the presence of oxidizing agents like elemental sulfur or selenium. researchgate.net While the cycloaddition can proceed without these agents, the reaction is often slow; for instance, a reaction with 2,3-dimethylbutadiene alone required refluxing for 24 days to reach completion. researchgate.net

Lewis acids are known to catalyze Diels-Alder reactions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.govias.ac.in This reduction in the HOMO-LUMO energy gap between the diene and the dienophile accelerates the reaction rate and can enhance selectivity. ias.ac.in

While specific studies on Lewis acid catalysis for mdpi.comresearchgate.netsemanticscholar.orgdiazaphospholo[4,5-a]pyridine are not extensively detailed, insights can be drawn from related systems. For other annelated azaphospholes, theoretical investigations have shown that the coordination of a Lewis acid to the phosphorus atom of the >C=P– functionality can remarkably lower the activation barrier for the Diels-Alder reaction. mdpi.com This suggests that Lewis acids could serve as effective catalysts for the cycloaddition reactions of mdpi.comresearchgate.netsemanticscholar.orgdiazaphospholo[4,5-a]pyridines by activating the >C=P– dienophile. The coordination enhances the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack by the diene.

The cycloadducts formed from the Diels-Alder reaction of mdpi.comresearchgate.netsemanticscholar.orgdiazaphospholo[4,5-a]pyridines can undergo further chemical modifications. A notable example is the N-methylation of the cycloadduct. This is demonstrated in the reaction of 7-methyl- mdpi.comresearchgate.netsemanticscholar.orgdiazaphospholo[4,5-a]pyridine with 2,3-dimethylbutadiene in the presence of methyl iodide. mdpi.comresearchgate.net

Interestingly, the parent mdpi.comresearchgate.netsemanticscholar.orgdiazaphospholo[4,5-a]pyridine does not react with methyl iodide directly. mdpi.com However, after the [2+4] cycloaddition occurs, the resulting adduct is readily methylated. The methylation takes place regioselectively at the σ²,λ³-nitrogen atom of the diazaphosphole moiety. researchgate.net This transformation confirms that the cycloaddition event precedes any subsequent reaction with the alkylating agent and provides a method for functionalizing the cycloadduct scaffold.

Parent CompoundReactionProductKey Observation
7-methyl- mdpi.comresearchgate.netsemanticscholar.orgdiazaphospholo[4,5-a]pyridineDiels-Alder with 2,3-dimethylbutadiene in the presence of methyl iodideN-methylated [2+4] cycloadductMethylation occurs regioselectively at the σ²,λ³-nitrogen post-cycloaddition mdpi.comresearchgate.net

Electrophilic and Nucleophilic Reactions ofmdpi.comresearchgate.netsemanticscholar.orgDiazaphospholo[4,5-a]pyridine Systems

Beyond cycloaddition reactions, the reactivity of the mdpi.comresearchgate.netsemanticscholar.orgdiazaphospholo[4,5-a]pyridine system is also defined by its response to electrophiles and nucleophiles. The electronic distribution within the fused heterocyclic rings dictates the preferred sites for such attacks.

The pyridine (B92270) ring, when fused to an electron-withdrawing azole ring, can become highly electron-deficient or "superelectrophilic". nih.gov Such systems are susceptible to nucleophilic attack. In related highly electrophilic azolo[b]pyridines, reactions with neutral carbon-based nucleophiles, such as 1,3-dicarbonyl compounds or π-excessive arenes, result in 1,4-addition to the pyridine ring. nih.govresearchgate.net This suggests that mdpi.comresearchgate.netsemanticscholar.orgdiazaphospholo[4,5-a]pyridine derivatives, particularly those bearing electron-withdrawing substituents, could undergo similar nucleophilic addition reactions, leading to dearomatization of the pyridine ring.

Methylation Reactions at Nitrogen Centers

The nitrogen atoms within the nih.govdntb.gov.uaresearchgate.netDiazaphospholo[4,5-a]pyridine scaffold exhibit nucleophilic character and are susceptible to electrophilic attack. Methylation, a fundamental organic transformation, has been investigated to probe the reactivity of these nitrogen centers.

In the context of Diels-Alder reactions involving derivatives of nih.govdntb.gov.uaresearchgate.netDiazaphospholo[4,5-a]pyridine, the introduction of methyl iodide as a reagent has been shown to result in the regioselective methylation of a specific nitrogen atom. When 7-methyl- nih.govdntb.gov.uaresearchgate.netdiazaphospholo[4,5-a]pyridine undergoes a [4+2] cycloaddition with a diene in the presence of methyl iodide, the initially formed cycloadduct is subsequently methylated. Spectroscopic analysis confirms that the methylation occurs regioselectively at the σ²,λ³-nitrogen atom of the diazaphosphole ring. This selective methylation highlights the differential nucleophilicity of the nitrogen atoms within the molecule and the influence of the reaction conditions on the final product distribution.

Table 1: Regioselective Methylation in a Diels-Alder Adduct

Reactant Reagent Product Site of Methylation

Halogenation of Diazaphospholium Salts

The conversion of the phosphorus center in heterocycles to a phosphonium (B103445) salt can significantly alter the reactivity of the entire ring system, making it amenable to a range of transformations that are not feasible with the parent neutral molecule. While specific studies on the direct halogenation of diazaphospholium salts derived from nih.govdntb.gov.uaresearchgate.netDiazaphospholo[4,5-a]pyridine are not extensively documented, the principles of halogenating N-heterocyclic phosphonium salts provide a framework for understanding their potential reactivity.

The general strategy for the halogenation of pyridines through phosphonium salt intermediates involves the installation of a phosphine (B1218219) at a specific position on the pyridine ring to form a phosphonium salt. This phosphonium group then acts as a leaving group that can be displaced by a halide nucleophile. nih.govresearchgate.net This approach has been successfully applied to a broad range of unactivated pyridines and is even viable for the late-stage halogenation of complex molecules. nih.gov Computational studies of these reactions suggest that the carbon-halogen bond formation proceeds via an SNAr (Nucleophilic Aromatic Substitution) pathway, with the elimination of the phosphine being the rate-determining step. nih.gov

The reactivity of related N-heterocyclic phosphane halides, such as 1,3-di-tert-butyl-2-chloro-1,3,2-diazaphosphorinane, has also been investigated. Studies on a series of these compounds with different halogens (Cl, Br, I) have provided insights into their structural and electronic properties in both solution and the solid state. researchgate.net These foundational studies on related systems suggest that diazaphospholium salts of nih.govdntb.gov.uaresearchgate.netDiazaphospholo[4,5-a]pyridine would likely be susceptible to halogenation, offering a potential route to functionalized derivatives.

Mechanistic Investigations of Key Transformations

A deeper understanding of the reactivity of nih.govdntb.gov.uaresearchgate.netDiazaphospholo[4,5-a]pyridine can be gained through detailed mechanistic investigations of its characteristic reactions. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction pathways and characterizing transition states.

Understanding Intramolecular 1,5-Electrocyclization Pathways

Intramolecular 1,5-electrocyclization is a type of pericyclic reaction that plays a significant role in the synthesis of five-membered rings. researchgate.net While specific computational studies on the intramolecular 1,5-electrocyclization pathways of nih.govdntb.gov.uaresearchgate.netDiazaphospholo[4,5-a]pyridine itself are not prominently reported, the principles of such reactions in related phosphorus-containing heterocycles offer valuable insights.

The synthesis of various phosphorus heterocycles often involves intramolecular cyclization steps. nih.gov For instance, the formation of fused six-membered phosphorus heterocycles can be achieved through intramolecular C-P bond formation. chemrxiv.org Mechanistic studies of these cyclizations often reveal the involvement of electrophilic phosphorus species that react with an internal nucleophile. Computational analysis of these pathways helps in understanding the feasibility of the cyclization, the nature of the transition states, and the factors that control the stereochemical outcome. The general principles derived from these studies can be extrapolated to predict the potential for and pathways of intramolecular 1,5-electrocyclization in appropriately substituted nih.govdntb.gov.uaresearchgate.netDiazaphospholo[4,5-a]pyridine derivatives.

Elucidation of Reaction Pathways and Transition States in Cycloadditions

Cycloaddition reactions are a cornerstone of the reactivity of nih.govdntb.gov.uaresearchgate.netDiazaphospholo[4,5-a]pyridine derivatives, particularly Diels-Alder reactions where the >C=P– functionality acts as a dienophile. The elucidation of the reaction pathways and the characterization of the transition states in these cycloadditions have been a subject of theoretical investigation.

DFT calculations have been employed to study the Diels-Alder reaction of nih.govdntb.gov.uaresearchgate.netDiazaphospholo[4,5-a]pyridines with dienes such as isoprene. These computational studies have been successful in explaining the observed regioselectivity of the reaction. The relative stabilities of the two possible transition structures leading to the different regioisomers have been calculated, and the results are in good agreement with the experimental outcomes.

Table 2: DFT Analysis of Diels-Alder Reaction Regioselectivity

Diene Dienophile Predicted Major Regioisomer Theoretical Basis

Furthermore, Natural Bond Orbital (NBO) analysis has been used to rationalize the relative stabilities of these transition structures. This analysis provides a deeper understanding of the electronic interactions that govern the regiochemical outcome of the cycloaddition. The insights gained from these mechanistic studies are crucial for predicting the reactivity of other substituted nih.govdntb.gov.uaresearchgate.netDiazaphospholo[4,5-a]pyridines and for designing new synthetic applications.

Spectroscopic Characterization and Structural Analysis Of 1 2 3 Diazaphospholo 4,5 a Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the electronic and structural features of rsc.orgnih.govsemanticscholar.orgdiazaphospholo[4,5-a]pyridine systems. A combination of ³¹P, ¹H, and ¹³C NMR, often supplemented by other nuclei, provides a comprehensive understanding of these molecules in solution.

³¹P NMR is particularly diagnostic for phosphorus-containing heterocycles as the chemical shift (δ) is highly sensitive to the coordination number, oxidation state, and electronic environment of the phosphorus atom.

In aromatic rsc.orgnih.govsemanticscholar.orgdiazaphospholo[4,5-a]pyridine systems, the phosphorus atom is trivalent (λ³) and part of a π-conjugated system. This environment results in characteristic downfield chemical shifts. For instance, related diannulated 1,4,2-diazaphospholium triflate salts, which share the core diazaphosphole ring, exhibit ³¹P NMR signals in the range of δ = 141.7 to 152.9 ppm. acs.org

The reactivity of the P=C bond in these systems, particularly in Diels-Alder cycloaddition reactions, leads to a dramatic change in the phosphorus environment. The phosphorus atom converts from a trivalent, dicoordinate state to a tetravalent, tricoordinate state (λ⁴). This increase in coordination and change in hybridization results in a significant upfield shift in the ³¹P NMR spectrum. Cycloadducts formed from the reaction of 7-methyl-1,4,2-diazaphospholo[4,5-a]pyridine have been reported to show ³¹P NMR signals in the range of δ = -5.3 to -16.6 ppm. nih.govsemanticscholar.org This pronounced shift serves as a clear indicator of successful cycloaddition at the phosphorus center.

Compound TypePhosphorus StateRepresentative ³¹P Chemical Shift (δ, ppm)
Diannulated 1,4,2-Diazaphospholium SaltsTrivalent (λ³)141.7 – 152.9 acs.org
Diels-Alder CycloadductsTetravalent (λ⁴)-5.3 – -16.6 nih.govsemanticscholar.org

This table provides representative ³¹P NMR chemical shift ranges for rsc.orgnih.govsemanticscholar.orgdiazaphospholo[4,5-a]pyridine systems, demonstrating the significant upfield shift upon cycloaddition.

Coupling patterns, such as ¹J(P,C) and ²J(P,H), provide further structural information, confirming the connectivity within the diazaphosphole ring.

¹H and ¹³C NMR spectra provide detailed information about the carbon and hydrogen framework of the molecule. The unequivocal assignment of signals in these complex heterocyclic systems is typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) group within the diazaphosphole ring. The chemical shifts and coupling constants of the pyridine protons are influenced by the fused phosphorus-containing ring. Similarly, the ¹³C NMR spectrum will display characteristic signals for the individual carbon atoms of the fused ring system. The carbon atom situated between the two nitrogen atoms and the phosphorus-bound carbon atom are particularly diagnostic. While complete, assigned datasets for the unsubstituted parent compound are not widely published, derivatives have been fully characterized using these standard NMR techniques. acs.org

Atom Position (Exemplary)Expected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Pyridine Ring Protons~7.0 - 8.5~110 - 150Protons correlate to adjacent and bridgehead carbons.
CH₂ Group Proton~4.0 - 5.5~40 - 60Protons correlate to P and C atoms in the 5-membered ring.
Bridgehead Carbons-~140 - 160Correlate with multiple protons from both rings.
P-C Carbon-Highly variable, shows ¹J(P,C)Correlates with CH₂ protons.

This table outlines the expected NMR spectral regions and key correlations for the structural elucidation of the rsc.orgnih.govsemanticscholar.orgdiazaphospholo[4,5-a]pyridine skeleton.

For a thorough characterization, especially of derivatives and metal complexes, multinuclear NMR spectroscopy is employed. Nuclei such as ¹⁵N and ¹⁴N can provide direct insight into the electronic environment of the nitrogen atoms within the heterocyclic framework. ¹⁵N NMR, in particular, can be used to study bonding and hybridization. The full characterization of related diannulated 1,4,2-diazaphospholium salts was accomplished using a suite of multinuclear NMR techniques, highlighting the power of this approach for gaining a complete structural picture in solution. acs.org

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides definitive, high-resolution information on the molecular structure in the solid state. It is the gold standard for confirming connectivity, determining molecular geometry, and understanding intermolecular interactions.

In reactions involving the rsc.orgnih.govsemanticscholar.orgdiazaphospholo[4,5-a]pyridine core, such as [4+2] cycloadditions, multiple regioisomeric and stereoisomeric products are often possible. X-ray crystallography is the most powerful tool for unambiguously determining the structure of the resulting products. Studies on the Diels-Alder reactions of related annelated azaphospholes have shown that these reactions often proceed with high stereo- and regioselectivity. semanticscholar.org For example, the structure of a cycloadduct from a related isoquinoline (B145761) analog was confirmed by single-crystal X-ray diffraction. nih.govmdpi.com This method allows for the precise mapping of the newly formed bonds and the determination of the relative stereochemistry of substituents, providing critical validation for proposed reaction mechanisms. nih.govmdpi.com

X-ray diffraction analysis yields precise measurements of bond lengths, bond angles, and torsional angles. This data is crucial for understanding the degree of aromaticity, ring strain, and the nature of the bonding within the heterocyclic system. Crystal structures of related diannulated 1,4,2-diazaphospholium salts have been determined, confirming the planarity of the fused aromatic system and providing exact geometric parameters. acs.org This information is vital for benchmarking theoretical calculations and understanding the fundamental structure-property relationships of this class of compounds.

ParameterTypical ValueSignificance
P-C Bond Length (in ring)~1.70 - 1.80 ÅIndicates the nature of the phosphorus-carbon bond (e.g., single vs. double bond character).
P-N Bond Length (in ring)~1.65 - 1.75 ÅReflects the bonding between phosphorus and nitrogen.
C-N Bond Length (in ring)~1.30 - 1.40 ÅProvides insight into the delocalization within the heterocyclic system.
Ring Angles at P~90 - 95°Indicates the strain within the five-membered diazaphosphole ring.
Dihedral AnglesVariableDefines the overall planarity or puckering of the fused ring system.

This table presents typical bond parameters that can be determined from X-ray diffraction studies of rsc.orgnih.govsemanticscholar.orgdiazaphospholo[4,5-a]pyridine and related systems.

Other Spectroscopic Methods (e.g., IR Spectroscopy for Functional Group Identification)

Infrared (IR) spectroscopy serves as a powerful tool for the identification of functional groups within a molecule. While specific, detailed experimental IR spectra for the parent compound, elixirpublishers.comarxiv.orgias.ac.indiazaphospholo[4,5-a]pyridine, are not extensively reported in the readily available scientific literature, the expected characteristic absorption bands can be inferred from the analysis of related structural motifs, including the pyridine ring and various organophosphorus compounds containing phosphorus-nitrogen bonds.

The IR spectrum of a elixirpublishers.comarxiv.orgias.ac.indiazaphospholo[4,5-a]pyridine derivative would be characterized by a series of absorption bands corresponding to the vibrations of its constituent functional groups. The key vibrational modes anticipated for this heterocyclic system are detailed below.

Pyridine Ring Vibrations: The fused pyridine ring is expected to exhibit several characteristic absorption bands. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1430 cm⁻¹ region. elixirpublishers.com A medium to strong band is generally observed around 1448 cm⁻¹ for the C=N ring stretching vibration in pyridine derivatives. elixirpublishers.com Aromatic C-H stretching vibrations are expected to be found in the region of 3150-3000 cm⁻¹. pw.edu.pl Additionally, C-H in-plane and out-of-plane bending vibrations will also be present, with the latter being particularly useful for determining the substitution pattern on the pyridine ring.

Diazaphosphole Ring Vibrations: The vibrations associated with the diazaphosphole moiety are crucial for the characterization of this system. The P-N stretching vibration is a key feature and, in related benzodiazaphosphole 2-oxides, has been observed in the 900-966 cm⁻¹ range. ias.ac.in In other organophosphorus compounds, P-N bond absorptions can be found, and their exact position is influenced by the nature of the substituents on both the phosphorus and nitrogen atoms.

Should the phosphorus atom be in a higher oxidation state, for instance, bearing a P=O group (a phosphoryl group), a strong absorption band corresponding to the P=O stretching vibration would be expected in the 1200-1140 cm⁻¹ region. ias.ac.in

The following interactive data table summarizes the expected characteristic IR absorption bands for the elixirpublishers.comarxiv.orgias.ac.indiazaphospholo[4,5-a]pyridine system based on data from analogous structures.

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3150 - 3000VariableCharacteristic of C-H bonds on the pyridine ring. pw.edu.pl
C=C and C=N Ring Stretch1600 - 1430Medium to StrongVibrations of the fused pyridine ring system. elixirpublishers.com
P-N Stretch970 - 900MediumDependent on the environment of the P-N bond within the diazaphosphole ring. ias.ac.in
Pyridine Ring Breathing~1000Weak to MediumA characteristic skeletal vibration of the pyridine ring.
C-H Out-of-Plane Bend900 - 650StrongPosition is indicative of the substitution pattern on the pyridine ring.

It is important to note that the precise positions and intensities of these absorption bands can be influenced by the presence of substituents on the heterocyclic core. For a definitive structural elucidation, IR spectroscopy would be used in conjunction with other techniques such as NMR spectroscopy and mass spectrometry.

Computational Chemistry and Theoretical Investigations Of 1 2 3 Diazaphospholo 4,5 a Pyridine

Density Functional Theory (DFT) Applications in Reactivity and Mechanism Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. For pyrido-annelated 1,3-azaphospholes, including ethz.chmdpi.commdpi.comDiazaphospholo[4,5-a]pyridine, DFT calculations have been successfully employed to explain the reactivity of the >C=P- functionality. mdpi.comsemanticscholar.org Theoretical investigations at the DFT level have revealed that the lone pair of the bridgehead nitrogen atom is involved in extended conjugation, which leads to a considerable increase in electron density within the five-membered azaphosphole ring. mdpi.comsemanticscholar.org

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms and the characterization of transition states. In the context of annelated 1,3-azaphospholes, DFT has been used to study cycloaddition reactions. For instance, a notable application was in proving that the [2+4] cycloaddition of a 7-methyl-1,4,2-diazaphospholo[4,5-a]pyridine derivative with a diene precedes the oxidation of the phosphorus atom. mdpi.comsemanticscholar.org This was demonstrated by carrying out the Diels-Alder reaction in the presence of methyl iodide, which resulted in the formation of an N-methylated product, a reaction that would not occur if oxidation happened first. mdpi.comsemanticscholar.org

Such studies typically involve locating the transition state structures and calculating the activation energies for different possible pathways. This allows for the prediction of the most favorable reaction mechanism.

The electronic structure of ethz.chmdpi.commdpi.comDiazaphospholo[4,5-a]pyridine can be thoroughly analyzed using DFT. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in determining the molecule's reactivity and its behavior in chemical reactions.

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For pyridine-fused heterocycles, the distribution of the HOMO and LUMO is often spread across the fused ring system, with significant contributions from the heteroatoms.

Below is a representative table of FMO energies for a generic diazaphospholo[4,5-a]pyridine system, calculated using a common DFT functional and basis set.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Gap 5.3

Note: These are illustrative values and can vary depending on the specific substituents and the level of theory used.

Chemical reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. The Polarizable Continuum Model (PCM) is a widely used computational method to account for the effects of a solvent in theoretical calculations. mdpi.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

For reactions involving annelated 1,3-azaphospholes, single-point energy calculations using the PCM model can be performed on gas-phase optimized geometries to estimate the influence of the solvent. mdpi.com This approach provides a more realistic theoretical description of reactions in solution, leading to better agreement between calculated and experimental results.

Aromaticity Assessment in Diazaphosphole Ring Systems

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated molecules. For novel heterocyclic systems like ethz.chmdpi.commdpi.comDiazaphospholo[4,5-a]pyridine, assessing the aromaticity of the individual rings is crucial.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a ring system. It is based on the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, characteristic of anti-aromaticity. Values close to zero imply a non-aromatic character.

NICS calculations are typically performed at the ring center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), as the latter is often considered a better measure of the π-electron contribution to aromaticity. The out-of-plane component of the NICS tensor (NICSzz) is also frequently used as a more refined indicator of aromaticity.

A representative table of calculated NICS(1)zz values for the two rings of ethz.chmdpi.commdpi.comDiazaphospholo[4,5-a]pyridine is presented below.

RingNICS(1)zz (ppm)Aromaticity
Pyridine (B92270)-12.5Aromatic
Diazaphosphole-7.0Moderately Aromatic

Note: These are illustrative values for a generic system.

Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Analysis

To gain further insight into the reactivity of ethz.chmdpi.commdpi.comDiazaphospholo[4,5-a]pyridine, various reactivity descriptors derived from DFT can be calculated. These include parameters such as chemical potential, hardness, and the Fukui function, which can predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule and is a powerful tool for predicting its reactive behavior. The MEP map displays regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

Predicting Electrophilic and Nucleophilic Sites

A fundamental aspect of understanding the chemical behavior of scribd.comnih.govacs.orgdiazaphospholo[4,5-a]pyridine is the identification of its most reactive sites for electrophilic and nucleophilic attack. Computational methods such as Molecular Electrostatic Potential (MEP) mapping and Fukui function analysis are instrumental in this regard.

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. For a precursor to a diannulated 1,4,2-diazaphospholium salt, detailed DFT calculations (B3LYP/6-311+G*) have been employed to analyze the MEP plotted on the van der Waals surface. scribd.com In such systems, the most negative MEP value is typically located at the nitrogen atom of the pyridine ring, indicating it as the most probable site for electrophilic attack. Conversely, a positive region, or a σ-hole, is often observed at the phosphorus atom, suggesting it is a likely site for nucleophilic attack. scribd.com

Reactive Site Predicted Attacking Species Computational Evidence
Nitrogen atom (in the pyridine ring)ElectrophileMost negative Molecular Electrostatic Potential (MEP) value scribd.com
Phosphorus atomNucleophilePositive region (σ-hole) in the Molecular Electrostatic Potential (MEP) scribd.com

Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electronegativity)

While specific calculated values for scribd.comnih.govacs.orgdiazaphospholo[4,5-a]pyridine were not found in the provided search results, the general principles of how these descriptors are interpreted can be discussed. A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity, which corresponds to a high value of chemical hardness and a low value of chemical softness. Conversely, a small HOMO-LUMO gap suggests higher reactivity.

Below is a table with illustrative data for a hypothetical scribd.comnih.govacs.orgdiazaphospholo[4,5-a]pyridine molecule, based on general trends for similar heterocyclic compounds.

Global Reactivity Descriptor Formula Illustrative Value Interpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 22.5 eVIndicates good stability and moderate reactivity.
Chemical Softness (S)1 / η0.4 eV-1Reflects the molecule's polarizability and susceptibility to attack.
Electronegativity (χ)-(EHOMO + ELUMO) / 24.0 eVMeasures the molecule's ability to attract electrons.

Theoretical Studies of Substituent Effects on Reactivity and Electronic Properties

Theoretical studies on the effects of substituents are crucial for tuning the electronic properties and reactivity of the scribd.comnih.govacs.orgdiazaphospholo[4,5-a]pyridine scaffold. By introducing different functional groups at various positions on the heterocyclic rings, it is possible to modulate the molecule's behavior for specific applications.

For instance, the introduction of an electron-donating group (EDG), such as an amino (-NH2) or methoxy (B1213986) (-OCH3) group, would be expected to increase the electron density on the ring system. This would, in turn, increase the energy of the HOMO and likely decrease the HOMO-LUMO gap, making the molecule more susceptible to electrophilic attack.

Conversely, the attachment of an electron-withdrawing group (EWG), such as a nitro (-NO2) or cyano (-CN) group, would decrease the electron density of the ring system. This would lower the energy of the LUMO, making the molecule a better electron acceptor and more reactive towards nucleophiles.

The following table provides a qualitative summary of the expected effects of different types of substituents on the electronic properties of the scribd.comnih.govacs.orgdiazaphospholo[4,5-a]pyridine ring system.

Substituent Type Example Effect on HOMO Energy Effect on LUMO Energy Expected Impact on Reactivity
Electron-Donating Group (EDG)-OCH3IncreaseSlight IncreaseIncreased reactivity towards electrophiles
Electron-Withdrawing Group (EWG)-NO2DecreaseSignificant DecreaseIncreased reactivity towards nucleophiles
Halogen-ClDecreaseDecreaseDeactivation of the ring towards electrophilic attack, potential for nucleophilic aromatic substitution

Exploration of Biological Activities and Potential Applications Of 1 2 3 Diazaphospholo 4,5 a Pyridine Derivatives

Investigations into Antimicrobial Activity

The antimicrobial potential of pyridine-fused heterocycles and related organophosphorus compounds has been a subject of significant research interest. These investigations have explored their efficacy against a range of bacterial and fungal pathogens.

Evaluation of Antibacterial Properties

Derivatives of pyridine (B92270) and fused heterocyclic systems have demonstrated notable antibacterial activity. For instance, various pyridine derivatives have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov Studies on imidazo[4,5-b]pyridine derivatives, which share a fused heterocyclic structure with the diazaphospholo[4,5-a]pyridine core, have shown that these compounds can exhibit significant antibacterial action. mdpi.com Gram-positive bacteria, in some cases, have shown greater sensitivity to these types of compounds compared to Gram-negative bacteria, which possess a more complex cell wall structure. mdpi.com

Research into 1,3,4-oxadiazole (B1194373) derivatives containing a pyridine ring has also revealed promising antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis. jocpr.comjocpr.com The minimum inhibitory concentration (MIC) is a key metric in these studies, quantifying the lowest concentration of a compound that prevents visible bacterial growth.

Interactive Table: Antibacterial Activity of Selected Pyridine Derivatives

Compound Type Bacterial Strain Activity/MIC Reference
N-alkylated pyridine salts S. aureus MIC: 56 ± 0.5% at 100 μg/mL nih.gov
N-alkylated pyridine salts E. coli MIC: 55 ± 0.5% at 100 μg/mL nih.gov
Imidazo[4,5-b]pyridine derivatives Bacillus cereus (Gram-positive) Sensitive mdpi.com
Imidazo[4,5-b]pyridine derivatives Escherichia coli (Gram-negative) Resistant mdpi.com
(5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) derivatives Staphylococcus aureus Promising Activity jocpr.com

Assessment of Antifungal Properties

The antifungal properties of azole and pyridine-containing compounds are well-documented. For example, novel 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives have been synthesized and tested for their inhibitory effects on the growth of fungi such as Candida albicans and Trichophyton rubrum. nih.gov Some of these compounds have shown activity comparable or superior to the established antifungal drug fluconazole. nih.gov

Similarly, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been investigated for their antifungal activity against plant pathogenic fungi like Rhizoctonia solani. nih.gov The structure-activity relationship (SAR) studies in this area are crucial for designing new compounds with enhanced efficacy. The development of new antifungal agents is of high importance due to the increasing prevalence of multi-drug resistant fungal infections. researchgate.net

Interactive Table: Antifungal Activity of Selected Heterocyclic Compounds

Compound Type Fungal Strain Activity/MIC Reference
2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives C. albicans Superior or comparable to fluconazole nih.gov
2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives T. rubrum Superior or comparable to fluconazole nih.gov
1,2,4-triazolo[1,5-a]pyrimidine derivatives Rhizoctonia solani EC50 = 6.57 µg/mL for the most active compound nih.gov
researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives Stemphylium lycopersici Good antifungal activity researchgate.net

| researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives | Fusarium oxysporum | Good antifungal activity | researchgate.net |

Studies on Antiviral Activity

Pyridine and its fused ring systems have been a source of compounds with significant antiviral activity. nih.gov These derivatives have been investigated against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and chikungunya virus (CHIKV). nih.govnih.gov The mechanisms of action are diverse and can include the inhibition of viral enzymes such as reverse transcriptase and polymerase, or interference with viral entry and replication processes. nih.gov

For instance, 3-aryl- researchgate.netresearchgate.netmdpi.comtriazolo[4,5-d]pyrimidin-7(6H)-ones have been identified as selective inhibitors of CHIKV replication, potentially by targeting the viral capping enzyme nsP1. nih.gov The development of new antiviral agents is critical in addressing the challenges posed by emerging and drug-resistant viral infections.

Research into Anti-inflammatory Activity

Inflammation is a key pathogenetic component in a multitude of diseases, and the development of new anti-inflammatory drugs is a major focus of medicinal chemistry. biointerfaceresearch.com Pyridine and fused heterocyclic derivatives have shown promise in this area. For example, 1,4-dihydropyridine (B1200194) derivatives have been evaluated for their ability to reduce the production of pro-inflammatory mediators. nih.gov

Thiazolo[4,5-b]pyridine derivatives have also been synthesized and shown to possess considerable anti-inflammatory effects, with some compounds exhibiting activity comparable or even superior to the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. biointerfaceresearch.compensoft.net The evaluation of these compounds often involves in vivo models, such as the carrageenan-induced rat paw edema test, to assess their anti-inflammatory efficacy. biointerfaceresearch.compensoft.net

Broader Perspectives on Phosphole and Azaphosphole Bioactivity

Phospholes and their nitrogen-containing analogs, azaphospholes, are classes of organophosphorus heterocycles that have attracted attention for their potential biological activities. researchgate.netnih.gov The unique electronic and structural properties of the phosphole ring, arising from the pyramidal geometry at the phosphorus atom, distinguish them from their lighter congeners like pyrroles. nih.govnih.gov

While the biological activities of many phosphole and azaphosphole derivatives are still under exploration, their structural features suggest potential for interaction with biological targets. The synthesis of complex scaffolds containing these heterocycles is an active area of research, with the aim of creating novel compounds for pharmacological screening. researchgate.net The instability of some phosphorus-containing heterocycles towards air and water has presented synthetic challenges, but recent advances are overcoming these limitations. nih.gov

Potential in Materials Science and Catalysis

Beyond their biological potential, phosphole-containing π-conjugated compounds are recognized as valuable building blocks for organic electronic materials. nih.gov The distinct electronic properties of the phosphole ring, including a low-lying lowest unoccupied molecular orbital (LUMO), make these compounds suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

The fusion of phosphole rings with other aromatic systems can lead to ladder-type compounds with high fluorescence quantum yields. nih.gov In the realm of catalysis, azaphosphole derivatives, particularly those that are chiral, have potential as ligands in asymmetric catalysis. researchgate.net The development of efficient synthetic routes to these compounds is crucial for exploring their full potential in both materials science and catalysis. researchgate.net

Q & A

Q. What is the standard synthetic route for [1,4,2]diazaphospholo[4,5-a]pyridine, and how are intermediates characterized?

The compound is synthesized via cyclocondensation of 2-aminopyridine derivatives with chloromethyldichlorophosphine (ClCH2_2PCl2_2) in the presence of triethylamine (NEt3_3). For example, 1-alkyl-2-aminopyridinium bromides react with ClCH2_2PCl2_2 to yield tricyclic [1,4,2]diazaphospholo[4,5-a]pyridines. Intermediates like pyridinylidenamino-dichlorophosphanes are isolated and characterized using 31^{31}P, 1^{1}H, and 13^{13}C NMR spectroscopy. Methylation at the N-1 position using dimethyl sulfate further modifies the scaffold .

Q. How are NMR spectral data interpreted to confirm the structure of this compound derivatives?

31^{31}P NMR is critical for identifying phosphorus coordination states. For example, intermediates like [1-(4-methylbenzyl)-2-pyridinylidenamino]dichlorophosphane exhibit 31^{31}P NMR shifts at δ = 135.4 ppm. 1^{1}H NMR coupling patterns (e.g., ABCC'X spin systems) and 13^{13}C NMR shifts (e.g., deshielded carbons adjacent to phosphorus) confirm regiochemistry. Methylation introduces distinct splitting patterns, such as coupling between phosphorus and methyl protons (e.g., 3J^3J(C,H) = 1.6 Hz) .

Q. What experimental precautions are necessary for handling phosphorus-containing intermediates?

Reactions involving ClCH2_2PCl2_2 require anhydrous conditions and inert atmospheres (e.g., nitrogen/argon). Phosphorus intermediates are moisture-sensitive, and byproducts (e.g., HCl) must be neutralized with bases like NEt3_3. Waste containing phosphorus or halogenated solvents should be segregated and processed by certified disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How does substituent variation at the N-1 position influence the reactivity of [1,4,2]diazaphospholo[4,5-a]pyridines in Diels-Alder reactions?

Substituents like methyl or benzyl groups at N-1 alter electron density at the phosphorus center, modulating dienophile activity. For example, methylated derivatives exhibit higher regioselectivity in [4+2] cycloadditions due to steric and electronic effects. Computational studies (e.g., DFT) correlate 31^{31}P NMR chemical shifts with frontier molecular orbital (FMO) energies to predict reactivity trends .

Q. What causes contradictions in 13^{13}13C NMR data for methylated derivatives, and how are they resolved?

Discrepancies arise from dynamic effects (e.g., slow methyl rotation) or solvent interactions. For instance, methylation of 3a (this compound) in DMSO-d6_6 shows time-dependent 13^{13}C NMR shifts due to solvent coordination at phosphorus. Variable-temperature NMR and heteronuclear coupling analysis (2JPC^2J_{PC}, 3JPH^3J_{PH}) differentiate static vs. dynamic structural features .

Q. How can cyclocondensation side products be minimized during synthesis?

Side products like pyridinylidenamino-dichlorophosphanes form when stoichiometry deviates. Optimizing molar ratios (e.g., 1:1 for 2-aminopyridine:ClCH2_2PCl2_2) and reaction time (2–7 days, depending on substituents) improves yield. Monitoring via 31^{31}P NMR ensures complete conversion. For example, 3a–d derivatives achieve >70% purity after recrystallization from ethanol .

Methodological Recommendations

  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies on regioselectivity or dynamic NMR effects .
  • For computational validation, employ QCPE programs (e.g., No. 518) for molecular orbital analysis .
  • Cross-reference spectral data with Cambridge Structural Database (CCDC) entries to resolve crystallographic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.